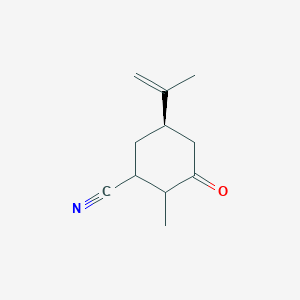

(5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile

Description

Properties

IUPAC Name |

(5R)-2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7(2)9-4-10(6-12)8(3)11(13)5-9/h8-10H,1,4-5H2,2-3H3/t8?,9-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUMBVSOGMYXKH-HWOCKDDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(CC1=O)C(=C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C[C@H](CC1=O)C(=C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile, with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, is a compound of significant interest in biological and medicinal chemistry. Its unique structure, characterized by a cyclohexanone ring and multiple stereocenters, suggests potential biological activities that merit detailed exploration.

The compound is known for its stability and purity, typically around 95%. It is primarily utilized in research applications, particularly in the fields of organic synthesis and pharmacology. The compound's InChI key is VRUMBVSOGMYXKH-HWOCKDDLSA-N, which facilitates its identification in chemical databases.

Biological Activity Overview

Research indicates that (5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, although detailed mechanisms remain to be elucidated.

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, which are crucial for numerous physiological processes. This interaction could influence pathways related to inflammation and pain perception .

- Potential Anti-inflammatory Effects : Some studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various cyclohexanone derivatives, (5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile was tested against Staphylococcus aureus and Escherichia coli . The results indicated a moderate inhibitory effect, suggesting that modifications to the structure could enhance efficacy.

Case Study 2: GPCR Modulation

Research published in PubMed Central highlighted the role of GPCRs in mediating cellular responses to various stimuli. The study posited that compounds similar to (5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile could act as agonists or antagonists at specific receptors, influencing cardiovascular and neurological functions .

Comparison with Similar Compounds

Key Physicochemical Properties :

- Molecular formula: C₁₁H₁₅NO

- Molecular weight : 177.24 g/mol

- Crystal system : Orthorhombic (space group P2₁2₁2₁) with unit cell parameters a = 5.2892 Å, b = 10.7213 Å, c = 19.559 Å .

- IR spectral data : A strong nitrile (C≡N) stretch at ~2188 cm⁻¹ .

- Stereochemical features : The prop-1-en-2-yl group and nitrile substituent contribute to steric and electronic effects, influencing reactivity and interactions in biological or synthetic contexts .

Comparison with Structurally Similar Compounds

Cyclohexanone Carbonitrile Derivatives

4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carbonitrile (CAS 1249109-42-9)

- Molecular formula : C₁₁H₁₁N₃O

- Key differences: Replaces the prop-1-en-2-yl group with a pyrimidinyl substituent at position 1.

- Spectral comparison : Shares a nitrile IR stretch (~2200 cm⁻¹) but lacks the exocyclic double bond present in the target compound.

5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 1156-14-5)

- Structure: Combines a pyridinone ring with a nitrile and isopropyl group.

- Functional relevance: The hydroxyphenyl group introduces acidity (pKa ~8–10), contrasting with the non-acidic prop-1-en-2-yl group in the target compound .

Table 1: Cyclohexanone Carbonitrile Derivatives Comparison

| Compound | Molecular Formula | Substituents | IR C≡N Stretch (cm⁻¹) | Notable Features |

|---|---|---|---|---|

| Target compound | C₁₁H₁₅NO | Prop-1-en-2-yl, methyl | 2188 | Chair conformation, (5R) config |

| 4-Oxo-1-(pyrimidin-5-yl) derivative | C₁₁H₁₁N₃O | Pyrimidinyl | ~2200 | Aromatic π-system |

| Pyridinone derivative (CAS 1156-14-5) | C₁₆H₁₃N₂O₃ | Hydroxybenzoyl, isopropyl | ~2210 | Acidic phenol group |

Chromene Carbonitriles

Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

Pyrrole-Oxindole Progesterone Receptor Modulators (e.g., WAY-255348)

- Structure : Features a pyrrole-oxindole core with a nitrile group.

- Functional insights : The nitrile enhances binding affinity to progesterone receptors, while substituent size (e.g., dimethyl vs. spirocyclohexyl) dictates agonist/antagonist activity .

- Contrast: Unlike the target compound, WAY-255348’s bioactivity is driven by its heterocyclic framework rather than cyclohexanone conformation.

Stereochemical and Terpene-Related Analogues

R-Carvone [(5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone]

- Relationship: R-Carvone is a monoterpene precursor to the target compound, differing by the absence of the nitrile group and the presence of a conjugated enone system .

- Impact of nitrile addition : The nitrile in the target compound introduces dipole interactions and alters solubility (logP ~1.8 vs. ~2.5 for carvone).

Table 2: Stereochemical and Terpene Analogues

| Compound | Molecular Formula | Functional Groups | Key Feature |

|---|---|---|---|

| Target compound | C₁₁H₁₅NO | Nitrile, cyclohexanone | Saturated ring, (5R) configuration |

| R-Carvone | C₁₀H₁₄O | Enone, terpene | Conjugated dienone, (5R) configuration |

Q & A

Q. What are the recommended synthetic routes for (5R)-2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including cyclization and functional group transformations. Key steps may involve:

- Cyclization of precursors under acidic or basic conditions to form the cyclohexane ring.

- Stereoselective introduction of the prop-1-en-2-yl group via allylation or conjugate addition reactions.

- Optimization of reaction parameters : Temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., THF or DCM), and catalysts (e.g., Lewis acids like BF₃·OEt₂) to enhance yield and stereochemical control . Monitoring intermediates via ¹H-NMR (e.g., δ 1.2–2.8 ppm for methyl and cyclohexane protons) and IR spectroscopy (e.g., C≡N stretch at ~2200 cm⁻¹) is critical for tracking progress .

Q. What characterization techniques are essential for confirming the structure of this compound?

A combination of methods is required:

- X-ray crystallography : Confirms absolute stereochemistry (e.g., orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.2892 Å, b = 10.7213 Å, c = 19.559 Å) .

- NMR spectroscopy : ¹³C-NMR identifies the carbonyl (δ ~200 ppm) and nitrile (δ ~120 ppm) groups, while ¹H-NMR resolves methylene and methyl protons .

- Mass spectrometry : HRMS (e.g., m/z 177.24 for [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Discrepancies often arise from conformational flexibility or crystal packing effects . Strategies include:

- Comparing experimental bond angles/torsions (e.g., C5–C4–H4B = 109.5° and C10–N bond angle = 178.0°) with density functional theory (DFT)-optimized structures .

- Molecular dynamics simulations to assess solvent or temperature effects on conformation .

- Revisiting refinement parameters (e.g., weighting scheme w = 1/[σ²(F₀²) + (0.1051P)² + 0.0575P]) in crystallographic data to improve model accuracy .

Q. What strategies are effective in designing derivatives to explore structure-activity relationships (SAR)?

Focus on functional group modifications :

- Substitution at the cyclohexane ring : Introducing electron-withdrawing groups (e.g., halogens) at C2 or C5 to alter electronic properties .

- Modification of the nitrile group : Converting to amides or carboxylic acids to enhance solubility or target interactions .

- Stereochemical variations : Synthesizing (5S) or racemic analogs to assess enantiomer-specific bioactivity . Biological testing (e.g., enzyme inhibition assays) paired with docking studies can prioritize derivatives for synthesis .

Q. How can crystallographic data inform mechanistic studies of reactions involving this compound?

The crystal structure reveals:

- Reactive conformations : E.g., the prop-1-en-2-yl group’s orientation (torsion angle C3–C4–C5–C6 = -55.5°) may favor Diels-Alder or electrophilic additions .

- Hydrogen-bonding networks : Interactions between the carbonyl oxygen and adjacent molecules (e.g., O···H–C distances < 2.5 Å) suggest stabilization of transition states in solution .

- Thermal motion parameters : High B factors for the nitrile group indicate potential sites for chemical modification .

Methodological Considerations

Q. What experimental controls are critical when analyzing the compound’s stability under varying conditions?

- Thermal stability : Use differential scanning calorimetry (DSC) to monitor decomposition above 150°C.

- Photolytic degradation : Conduct UV-Vis spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines).

- Hydrolytic stability : Test in buffered solutions (pH 1–13) with LC-MS to detect breakdown products .

Q. How can researchers address limitations in pollution or degradation studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.